

preparing WF-47-JS03 stock solutions for experiments

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Compound of Interest

Compound Name: WF-47-JS03

Cat. No.: B8134216

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Application Notes and Protocols for WF-47-JS03 A Potent and Selective RET Kinase Inhibitor for Preclinical Research

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and protocols for the preparation of stock solutions of **WF-47-JS03**, a potent and selective inhibitor of the RET (Rearranged during Transfection) kinase.^{[1][2]} Proper preparation and storage of stock solutions are critical for ensuring the accuracy and reproducibility of experimental results. These guidelines cover the necessary materials, step-by-step procedures, and storage recommendations for both in vitro and in vivo applications.

Introduction to WF-47-JS03

WF-47-JS03 is a small molecule inhibitor that demonstrates high potency and selectivity for RET kinase, with IC₅₀ values of 1.7 nM and 5.3 nM in KIF5B-RET and CCDC6-RET transfected Ba/F3 cells, respectively.^{[1][2]} It exhibits over 500-fold selectivity against the kinase insert domain receptor (KDR).^{[1][2]} Due to its effective brain penetration, **WF-47-JS03** is a valuable tool for investigating the role of RET signaling in both central nervous system and peripheral cancers.^{[1][2]} As a tyrosine kinase inhibitor, **WF-47-JS03** functions by blocking the phosphorylation of substrate enzymes, thereby disrupting downstream signal transduction pathways that are crucial for cell growth, migration, differentiation, and survival.^[3]

Chemical and Physical Properties

A summary of the key chemical and physical properties of **WF-47-JS03** is provided in the table below.

Property	Value	Reference
CAS Number	2561413-77-0	[1]
Molecular Weight	514.61 g/mol	N/A
Solubility in DMSO	62.5 mg/mL (121.44 mM)	[1]

Note: The solubility in DMSO may be affected by its hygroscopic nature. It is recommended to use newly opened, anhydrous DMSO and sonication to ensure complete dissolution.[1]

Preparation of Stock Solutions for In Vitro Experiments

Materials

- **WF-47-JS03** powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Ultrasonic bath

Protocol for Preparing a 10 mM DMSO Stock Solution

- Weighing: Accurately weigh the desired amount of **WF-47-JS03** powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.146 mg of the compound.
- Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the **WF-47-JS03** powder. For 1 mL of a 10 mM solution, add 1 mL of DMSO.

- **Mixing:** Vortex the solution thoroughly to facilitate dissolution.
- **Sonication:** If the compound does not fully dissolve, place the vial in an ultrasonic bath for short intervals until the solution is clear.[\[1\]](#)
- **Aliquoting:** To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[\[1\]](#)
- **Storage:** Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[\[1\]](#)

Stock Solution Dilution Table

The following table provides the required mass of **WF-47-JS03** to prepare different concentrations of stock solutions.

Desired Concentration	Mass for 1 mL	Mass for 5 mL	Mass for 10 mL
1 mM	0.515 mg	2.573 mg	5.146 mg
5 mM	2.573 mg	12.865 mg	25.73 mg
10 mM	5.146 mg	25.73 mg	51.46 mg

Preparation of Working Solutions for In Vivo Experiments

For in vivo studies, **WF-47-JS03** can be formulated for oral administration. Below are two example protocols for preparing a working solution.

Formulation 1: PEG300, Tween-80, and Saline

This formulation yields a clear solution of at least 2.08 mg/mL.

- Prepare a 20.8 mg/mL stock solution of **WF-47-JS03** in DMSO.
- To prepare 1 mL of the final working solution, take 100 µL of the 20.8 mg/mL DMSO stock solution and add it to 400 µL of PEG300. Mix thoroughly.

- Add 50 μL of Tween-80 to the mixture and mix until uniform.
- Add 450 μL of saline to bring the final volume to 1 mL. Mix well before administration.

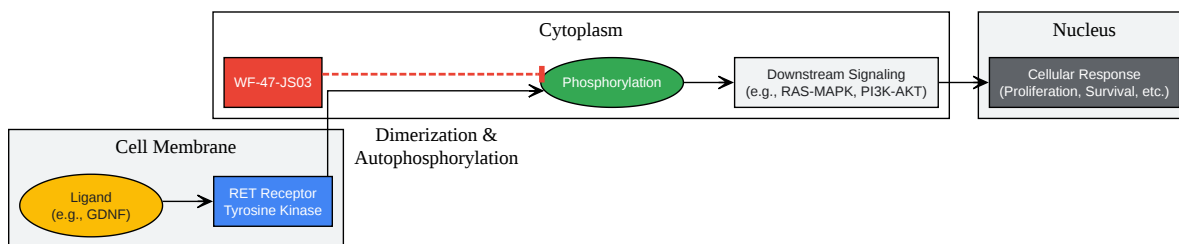
Formulation 2: Corn Oil

This formulation is suitable for studies where a longer dosing period is not required.

- Prepare a 20.8 mg/mL stock solution of **WF-47-JS03** in DMSO.
- To prepare 1 mL of the final working solution, add 100 μL of the 20.8 mg/mL DMSO stock solution to 900 μL of corn oil.
- Mix thoroughly until a uniform suspension is achieved.

Visualizations

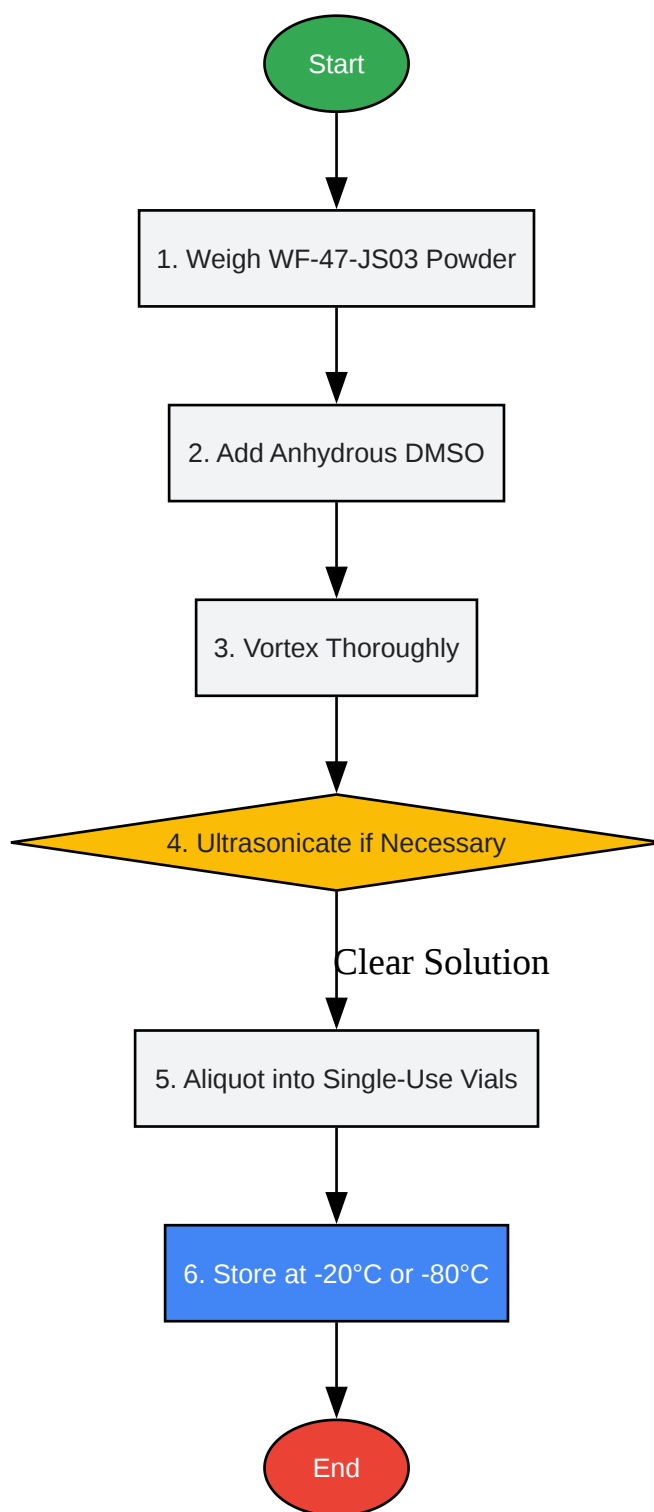
RET Signaling Pathway and Inhibition by WF-47-JS03



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Caption: Inhibition of the RET signaling pathway by **WF-47-JS03**.

Experimental Workflow for Stock Solution Preparation



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Caption: Workflow for preparing **WF-47-JS03** stock solutions.

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